Glycine, glycyl-L-arginyl-
Description
Conceptual Framework of Dipeptide Research
Dipeptides, as the most basic peptide structures, are foundational to the study of biochemistry and chemical biology. Their significance extends beyond their role as simple intermediates in the synthesis of proteins. The conceptual framework for their research is built on several key principles:
Fundamental Building Blocks: Dipeptides are the essential units that form larger, more complex proteins. A thorough understanding of their individual properties, interactions, and conformations is critical for deciphering the structure and function of proteins. nih.gov
Bioactive Molecules: Many dipeptides are not merely structural components but are biologically active molecules in their own right. They can function as neurotransmitters, neuromodulators, and signaling molecules, playing direct roles in physiological regulation.
Physiological Process Involvement: Research has demonstrated the involvement of dipeptides in a wide array of physiological processes, including antioxidant activities and cell-to-cell signaling.
Therapeutic and Industrial Potential: Due to their chemical diversity, inherent biocompatibility, and biodegradability, dipeptides are highly attractive for various applications. They are valuable in the food and pharmaceutical industries and serve as building blocks for creating advanced supramolecular materials. Research into dipeptides like Glycyl-L-arginine contributes to the development of novel drug design strategies. nih.gov
Models for Prebiotic Chemistry: The formation of the peptide bond is a central question in theories about the origin of life. The study of dipeptide formation under simulated prebiotic conditions provides insights into how life's essential molecules may have first arisen.
Modern approaches in dipeptide research include "peptide drug-based design," which aims to create dipeptide analogs of existing non-peptide drugs, and the development of computational frameworks like the Extended Dipeptide Composition (EDPC) to identify peptides with specific activities, such as anticancer properties. nih.govresearchgate.net
Significance of Glycyl-L-Arginine in Peptide Science
Glycyl-L-arginine (Gly-Arg) is a dipeptide formed from glycine (B1666218) and L-arginine residues. nih.gov It serves as a metabolite in biological systems. nih.gov The significance of this specific dipeptide in peptide science is multifaceted, stemming from the unique properties of its constituent amino acids and their sequence.
The order of amino acids is critical to a peptide's function and structure. This is clearly illustrated when comparing Gly-Arg with its isomer, L-arginyl-glycine (Arg-Gly). Despite sharing the same chemical formula, their biochemical and structural properties are notably different, particularly in how they interact with metal ions. Studies using infrared multiple photon dissociation (IRMPD) spectroscopy have shown that the Gly-Arg sequence consistently forms salt-bridge structures with alkali metal cations such as Li+, Na+, and Cs+.
The properties of Gly-Arg are a direct result of its components: glycine, the simplest amino acid with a single hydrogen atom as its side chain, and L-arginine, which possesses a positively charged guanidinium (B1211019) group at physiological pH. wikipedia.orgwikipedia.org This combination makes Gly-Arg a valuable structural motif within larger peptides and proteins. Its metabolic fate begins with its breakdown into glycine and L-arginine by enzymes called peptidases. The liberated L-arginine can then serve as a precursor for a wide range of biologically active molecules, including nitric oxide. wikipedia.org
Research has explored various roles for Gly-Arg and related peptides. For instance, Gly-Arg has shown potential inhibitory effects on biofilm formation. Furthermore, the study of dipeptide repeats, such as the valine-arginine and glycine-leucine repeats that can be produced from mammalian telomeric RNA (TERRA), provides insight into cellular processes and pathologies. pnas.org
Table 1: Physicochemical Properties of Glycyl-L-arginine
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | nih.gov |
| Molecular Formula | C₈H₁₇N₅O₃ | nih.gov |
| Molecular Weight | 231.25 g/mol | nih.gov |
| CAS Number | 18635-55-7 | nih.gov |
| InChI Key | JLXVRFDTDUGQEE-YFKPBYRVSA-N | nih.gov |
Historical Context of Glycine and Arginine Dipeptide Studies
The history of research into Glycyl-L-arginine is intertwined with the discovery of its constituent amino acids. L-arginine was first isolated in 1886 by the German chemist Ernst Schulze. Glycine was identified earlier and was confirmed to exist in space in 2009 from samples returned from comet Wild 2. wikipedia.org
The systematic study of dipeptides containing these amino acids followed. A notable publication from 1956 in The Journal of Organic Chemistry by Casimir Berse and Lucien Piche described the preparation of L-arginine dipeptides, marking a key step in the ability of scientists to synthesize and study these molecules. acs.org Throughout the latter half of the 20th century, research expanded significantly. For example, a 1982 paper detailed a novel synthesis for a related compound, l-Pyroglutamyl-glycyl-l-arginine-p-nitroanilide, used as a chromogenic substrate for serine proteases. tandfonline.comtandfonline.com
The development of synthetic peptides as tools to probe biological systems also has a rich history. Peptides containing glycine and arginine have been instrumental. In 1979, Gly-Gly-Tyr-Arg was shown to have an affinity for the enzyme papain, leading to its adoption as a standard inhibitor for studying cysteine proteases. A landmark discovery was the identification of the Arginylglycylaspartic acid (RGD) sequence as the most common peptide motif responsible for cell adhesion to the extracellular matrix, a finding that has had a profound impact on bioengineering and drug development. wikipedia.org
Table 2: Selected Research Findings on Glycyl-L-arginine and Related Compounds
| Compound/System | Research Finding | Significance |
| Glycyl-L-arginine (Gly-Arg) | Exhibits inhibitory effects on biofilm formation in certain bacterial strains. | Highlights potential applications in antimicrobial strategies. |
| Gly-Arg vs. Arg-Gly | The sequence of amino acids dictates the three-dimensional structure when complexed with alkali metal cations (e.g., Na+, Li+). | Demonstrates the fundamental importance of peptide sequence for molecular structure and function. |
| Glycyl-L-prolyl-L-arginine | Acts as an inhibitor of fibrin (B1330869) polymerization. | Provides a molecular tool for studying blood coagulation and a basis for developing antithrombotic agents. pnas.org |
| Mammalian TERRA | Can be translated via a non-canonical mechanism to produce repeating valine-arginine (VR) and glycine-leucine (GL) dipeptide proteins. | Reveals a previously unknown protein-coding potential for a non-coding RNA, with implications for telomere biology and cellular stress responses. pnas.org |
| Arginylglycylaspartic acid (RGD) | The most common peptide motif recognized by integrins for cell adhesion to the extracellular matrix. | A foundational discovery in cell biology, leading to widespread use in biomaterials and as a target for therapeutics. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVPOXLQFJRTG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427211 | |
| Record name | Glycine, glycyl-L-arginyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55033-47-1 | |
| Record name | Glycine, glycyl-L-arginyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Glycyl L Arginine
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, including Glycyl-L-Arginine. In this process, the peptide chain is incrementally built on a solid resin support. The general cycle involves deprotecting the N-terminal amino group of the resin-bound amino acid, followed by coupling the next N-protected amino acid. This cycle of deprotection and coupling is repeated until the desired sequence is assembled. peptide.com
Proper pH management is essential during SPPS. Following the removal of the temporary Nα-protecting group (commonly the Fmoc group, which is cleaved by a base like piperidine), the newly exposed amine exists as a salt. peptide.com This salt must be neutralized to regenerate the free amine, which acts as the nucleophile in the subsequent coupling reaction. This is typically achieved by treating the resin with a non-nucleophilic base, such as diisopropylethylamine (DIEA) or collidine. peptide.comuci.edu Maintaining a controlled, slightly basic environment is crucial; insufficient neutralization prevents the coupling reaction, while excessive basicity can promote side reactions.
Temperature is a key parameter in controlling the rate and outcome of the synthesis. While many SPPS protocols are performed at room temperature, microwave-assisted SPPS utilizes elevated temperatures (e.g., 75°C) to significantly accelerate coupling and deprotection steps. biotage.com This can be particularly advantageous for sterically hindered couplings, such as those involving arginine. biotage.com However, caution is necessary, as prolonged exposure to high temperatures, especially during the final cleavage of the peptide from the resin, can lead to the formation of undesired side products. peptide.com The thermal stability of arginine itself is also a consideration, as it undergoes chemical changes and decomposition at higher temperatures. researchgate.net
In the context of Fmoc-based SPPS, several arylsulfonyl-based protecting groups are commonly used for the arginine side chain. These groups are designed to be stable during the piperidine-mediated Fmoc-deprotection steps but removable during the final acid-mediated cleavage from the resin. nih.gov A major challenge associated with arginine incorporation is δ-lactam formation, a side reaction that can be influenced by the protecting group. nih.govnovartis.com
Below is a table comparing common protecting groups for arginine in Fmoc SPPS:
| Protecting Group | Full Name | Key Features & Lability | Common Drawbacks |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | The most widely used and most acid-labile among common sulfonyl groups. peptide.compeptide.com | Can be difficult to remove completely in peptides with multiple arginine residues; associated with δ-lactam formation. nih.govnih.gov |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | More acid-labile than Mtr, making it suitable for peptides with multiple arginines. peptide.compeptide.com | Less labile than Pbf; removal can still be challenging. nih.gov |
| Mtr | 4-Methoxy-2,3,6-trimethylphenylsulfonyl | An older-generation protecting group; requires strong acid conditions (e.g., TFA/thioanisole) for removal. peptide.com | Difficult to remove completely, especially in longer peptides or those with multiple arginines. peptide.com |
| NO₂ | Nitro | Stable to standard SPPS conditions and prevents δ-lactam formation. nih.govresearchgate.net Can be removed with reagents like SnCl₂. novartis.compeptide.com | Historically associated with side reactions leading to ornithine formation during HF cleavage in Boc chemistry. peptide.com |
| Tos | Tosyl (p-Toluenesulfonyl) | Primarily used in Boc chemistry; removed by strong acids like HF. nih.govpeptide.com | Not typically used in standard Fmoc chemistry due to its high stability. Can modify tryptophan residues during cleavage. peptide.com |
Optimization of Coupling Reactions
Solution-Phase Synthetic Approaches
Solution-phase synthesis, also known as conventional or classical peptide synthesis, involves carrying out all reactions in a homogeneous liquid phase. ekb.egyoutube.com Unlike SPPS, intermediates are isolated and purified after each step. The formation of the peptide bond between a protected glycine (B1666218) and a protected arginine derivative is formally a condensation reaction. However, simply mixing the carboxylic acid of glycine with the amine of arginine results in an acid-base reaction forming a stable salt, which does not readily proceed to form an amide bond. ekb.eg Therefore, activation of the carboxylic acid group is required.
To facilitate the formation of the peptide bond, the carboxyl group of the N-protected glycine must be activated to create a better electrophile. youtube.com Two primary strategies involve the use of acyl chlorides or the in situ activation of carboxylic acids.
Acyl Chlorides: One of the earliest methods in peptide synthesis involves converting the carboxylic acid of an N-protected amino acid into a highly reactive acyl chloride. core.ac.uk This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. core.ac.ukrsc.org The resulting acyl chloride readily reacts with the amino group of the arginine derivative to form the desired glycyl-L-arginine peptide bond. The Schotten-Baumann reaction is a classic example of this approach, where acylation is performed in a two-phase system or an alkaline aqueous medium. sapub.orgsapub.org This method has been used to synthesize Nα-acyl arginine esters by reacting L-arginine ethyl ester dihydrochloride (B599025) with long-chain acid chlorides in the presence of a base like sodium hydroxide. sapub.org
Carboxylic Acids: The more common modern approach in solution-phase synthesis is the direct activation of the carboxylic acid using coupling reagents. ekb.eg In this method, the N-protected glycine is mixed with the protected arginine and a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or HCTU). The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate in situ. This activated intermediate is then rapidly acylated by the nucleophilic amino group of arginine to form the peptide bond. youtube.com This one-pot procedure avoids the isolation of the often unstable acyl chloride intermediate. rsc.org
Application of Coupling Agents (e.g., 1,1'-Carbonyldiimidazole)
The formation of the peptide bond between glycine and L-arginine can be effectively mediated by coupling agents that activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. 1,1'-Carbonyldiimidazole (CDI) is one such coupling agent utilized in peptide synthesis due to its ability to form a highly reactive acyl-imidazole intermediate. nbinno.com
The general mechanism for CDI-mediated peptide coupling involves the reaction of a carboxylic acid with CDI to form an N-acylimidazole. This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid, leading to the formation of the peptide bond and the release of imidazole. wikipedia.org A significant advantage of using CDI is that the byproducts, carbon dioxide and imidazole, are relatively easy to remove from the reaction mixture. thieme-connect.de The reaction conditions are typically mild, which helps in minimizing the racemization of the amino acids. wikipedia.org
While the direct synthesis of Glycyl-L-Arginine using CDI is a specific application of a general method, the procedure would involve the activation of a protected glycine derivative with CDI, followed by the addition of a protected L-arginine derivative. A one-pot strategy can be employed where the amine is activated in the presence of CDI, followed by the coupling with the second amino acid partner. orgsyn.org It has been noted that in some CDI-mediated couplings, the addition of a base can adversely affect the formation of the amide bond. orgsyn.org
| Coupling Agent | Intermediate | Key Byproducts | Notable Features |
| 1,1'-Carbonyldiimidazole (CDI) | N-Acylimidazole | Imidazole, Carbon Dioxide | Mild reaction conditions, minimal racemization. wikipedia.org |
Specialized Dipeptide and Peptide Derivative Synthesis
The synthesis of specific derivatives of Glycyl-L-Arginine often requires specialized strategies to introduce functional groups or to build larger, more complex peptides. These methods include the formation of amide derivatives, the specific construction of N-terminal arginine dipeptides, and the use of fragment elongation techniques.
The synthesis of amide derivatives of Glycyl-L-arginine involves the formation of an amide bond at the C-terminus of the dipeptide. General methods for amide synthesis from carboxylic acids and amines can be adapted for this purpose. rsc.org One approach involves the activation of the C-terminal carboxylic acid of a protected Glycyl-L-arginine dipeptide, followed by reaction with a desired amine.
Facile and efficient synthetic routes for fluorogenic anilides of L-arginine have been developed, for instance, using phosphorous oxychloride as a condensing agent. johnshopkins.edu This method is noted for being simple, rapid, and providing excellent yields. Such a strategy could be applied to a protected Glycyl-L-arginine precursor to generate various amide derivatives. The synthesis of amides from substituted anilines can be a one-step reaction where an amino acid ester is refluxed with the aniline (B41778) in a suitable solvent like methanol.
The construction of dipeptides with an N-terminal arginine, such as Arginyl-glycine, presents a unique challenge due to the highly basic and nucleophilic guanidino group in the arginine side chain. To prevent unwanted side reactions, appropriate protecting groups for the guanidino function are essential.
Strategies for the synthesis of N-terminal arginine dipeptides often involve the use of suitably substituted arginine derivatives. uoa.gr For example, tricarbobenzoxy-L-arginine has been successfully used in the preparation of peptides with an N-terminal arginine residue. uoa.gr This protected arginine derivative can be condensed with an amino acid ester, like a glycine ester, using methods such as the mixed carbonic-carboxylic acid anhydride (B1165640) procedure. uoa.gr Following the coupling, the protecting groups can be removed by catalytic hydrogenolysis to yield the final dipeptide. uoa.gr The choice of protecting groups is critical to ensure they are stable during the coupling reaction and can be removed without affecting the newly formed peptide bond.
For the synthesis of longer and more complex peptides containing the Glycyl-L-arginine sequence, fragment elongation (or fragment condensation) is a valuable strategy. This approach involves the synthesis of smaller peptide fragments, which are then coupled together. chempep.comspringernature.com This can be more efficient than stepwise solid-phase peptide synthesis (SPPS) for very long peptides, as it allows for the purification of intermediate fragments, reducing the accumulation of deletion sequences. chempep.com
A notable example of the fragment elongation method is the synthesis of L-Pyroglutamyl-glycyl-L-arginine-p-nitroanilide. In one reported synthesis, the fragment Z-
Fragment Elongation Methods for Complex Peptides
Biotechnological Production and Enzymatic Synthesis Routes
As an alternative to chemical synthesis, biotechnological and enzymatic methods offer more environmentally friendly and often more specific routes for the production of dipeptides like Glycyl-L-Arginine.
Biotechnological production through microbial fermentation is a promising approach for generating bioactive peptides. In this method, microorganisms are used to hydrolyze proteins from various substrates, releasing a mixture of peptides. researchgate.net While not a direct synthesis of a specific dipeptide, fermentation can be a source of various dipeptides, which can then be isolated and purified. frontiersin.org The advantage of this method includes lower cost and the production of peptides with stable quality. Lactic acid bacteria are among the microorganisms frequently used for their effectiveness in producing bioactive peptides from fermented foods. nih.gov
Enzymatic synthesis provides a more controlled approach to forming specific peptide bonds. This method utilizes enzymes, such as proteases, in reverse to catalyze the formation of a peptide bond between two amino acids. vedeqsa.com For instance, the synthesis of N(alpha)-acyl-L-arginine esters can be catalyzed by proteases like papain in a low-water-content organic medium. vedeqsa.com Similarly, acylase I from pig kidney has been used for the enzymatic synthesis of N-acyl-L-arginines from L-arginine and fatty acids through reverse hydrolysis. researchgate.net Several proteases have been studied as potential catalysts for the synthesis of oligopeptides, demonstrating the feasibility of using enzymes to form peptide bonds with high specificity and avoiding the need for extensive protecting group chemistry. nih.gov
| Production Method | Key Features | Example Organism/Enzyme |
| Microbial Fermentation | Cost-effective, produces a variety of peptides. researchgate.net | Lactobacillus species nih.gov |
| Enzymatic Synthesis | High specificity, mild reaction conditions, reduced need for protecting groups. | Papain vedeqsa.com, Acylase I researchgate.net |
Microbial Fermentation Systems for Amino Acid Derivatives
Microbial fermentation is a well-established platform for the production of amino acids and their derivatives, including bioactive peptides. nih.gov This method utilizes microorganisms as cellular factories to convert substrate proteins or simpler carbon and nitrogen sources into desired products. The production of L-arginine, a constituent of Glycyl-L-Arginine, via fermentation is a mature industrial process, often employing strains of Corynebacterium glutamicum or Escherichia coli that have been metabolically engineered for overproduction. kaist.ac.krnih.govresearchgate.net
The synthesis of dipeptides through fermentation typically involves the hydrolysis of a protein substrate by proteases produced by the microorganism during its growth cycle. Various bacteria, including Lactic Acid Bacteria (LAB) such as Lactobacillus species, possess complex proteolytic systems capable of breaking down proteins into a wide array of peptides. frontiersin.org This process can generate diverse peptide sequences, and specific dipeptides can be isolated from the resulting fermentation broth. frontiersin.org
The key advantages of using microbial fermentation for peptide production include potentially lower costs, high safety, and stable product quality. The process is a one-step method to prepare polypeptides from larger protein sources. By selecting specific microbial strains and controlling fermentation conditions like pH and oxygen levels, the metabolic pathways can be manipulated to favor the production of certain amino acid derivatives. nih.gov
Table 1: Overview of Microbial Fermentation for Amino Acid Derivatives
| Aspect | Description | Examples of Microorganisms | Key Control Parameters |
| Principle | Utilization of microbial metabolism and enzymatic machinery to synthesize amino acids or hydrolyze proteins into smaller peptides. | Corynebacterium glutamicum, Escherichia coli (for L-arginine production). nih.govresearchgate.net | pH, Temperature, Oxygen Supply, Substrate Concentration. nih.gov |
| Process | Substrate proteins are broken down by proteases secreted by microorganisms. Alternatively, amino acids are synthesized de novo from simple precursors. kaist.ac.kr | Lactobacillus species (for peptide production from protein hydrolysis). frontiersin.org | Fermentation time, Nutrient feeding strategy. |
| Products | Free amino acids (e.g., L-arginine), dipeptides, and other bioactive peptides. nih.gov | Bacillus and Serratia species have also been studied for L-arginine production. nih.gov | Post-fermentation purification methods (e.g., ion-exchange chromatography). nih.gov |
Biocatalytic Phosphorylation Approaches
Biocatalytic approaches utilize isolated enzymes to perform specific chemical transformations under mild conditions. mdpi.com While "phosphorylation" refers to the addition of a phosphate (B84403) group, in the context of peptide synthesis, the term "Biocatalytic Phosphorylation Approaches" can be understood as enzymatic strategies where phosphate-containing molecules, primarily adenosine (B11128) triphosphate (ATP), play a critical energetic role.
The formation of a peptide bond between two amino acids is an energy-requiring (endergonic) process. In biological systems, this energy is typically supplied by the hydrolysis of ATP. byjus.com Enzymes classified as ligases are responsible for catalyzing the joining of two molecules, a process that is coupled with the hydrolysis of a high-energy phosphate bond in ATP or a similar nucleotide. byjus.com This mechanism is fundamental to how cells synthesize proteins and peptides. Therefore, an enzymatic, ligase-based approach to synthesizing Glycyl-L-Arginine would fundamentally be a process driven by dephosphorylation of an energy carrier like ATP.
Another relevant class of enzymes are protein kinases , which catalyze the phosphorylation of specific amino acid residues (serine, threonine, tyrosine) within a protein. byjus.com While not directly forming the peptide backbone, these enzymes could be used in multi-step biocatalytic strategies to introduce phosphate groups for activation or protection purposes, although this is more complex than required for a simple dipeptide like Glycyl-L-Arginine.
Enzymatic peptide synthesis can also be achieved using proteases in reverse. nih.gov Under specific non-aqueous conditions or with modified substrates, some proteases can catalyze the formation of peptide bonds instead of their hydrolysis. nih.govvedeqsa.com This approach, however, does not typically involve a direct phosphorylation step in its mechanism.
Table 2: Role of Phosphorylation in Biocatalytic Synthesis
| Enzyme Class | Role in Synthesis | Involvement of Phosphorylation | Relevance to Glycyl-L-Arginine |
| Ligases | Catalyze the formation of covalent bonds (including peptide bonds) between molecules. byjus.com | Reaction is coupled to the hydrolysis of ATP to ADP + Pi or AMP + PPi, providing the necessary energy. byjus.com | A direct biocatalytic approach for peptide bond formation, energetically driven by a dephosphorylation event. |
| Kinases | Transfer a phosphate group from a high-energy donor (like ATP) to a substrate molecule (like an amino acid or peptide). byjus.com | Directly catalyzes the phosphorylation of the substrate. | Could be used for site-specific modification or activation in a multi-step synthesis, but not for direct peptide bond formation. |
| Transferases | Transfer functional groups from one molecule to another. byjus.com | Generally not directly involved in phosphorylation for peptide synthesis. | Relevant for other modifications but not the core peptide linkage. |
Advanced Analytical Characterization Techniques for Glycyl L Arginine
Chromatographic and Spectrometric Integration for Purity and Identity
The combination of chromatography for separation and spectrometry for detection and identification is a powerful strategy in the analytical workflow for Glycyl-L-Arginine. These hyphenated techniques are essential for assessing the purity of the dipeptide and identifying any related impurities or degradation products.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone technique for the separation and purification of peptides like Glycyl-L-Arginine. This method separates molecules based on their hydrophobicity. In RP-HPLC, a non-polar stationary phase, commonly a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For peptides, the composition of the mobile phase can be manipulated to achieve optimal separation. nih.gov
Research has demonstrated the utility of RP-HPLC for the analysis of L-arginine and its related compounds, which often present analytical challenges due to their polar nature. nih.gov The development of a robust RP-HPLC method is crucial for the simultaneous determination of multiple components in a sample. tjpr.orgnih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Mobile Phase Optimization
The composition of the mobile phase is a critical parameter in RP-HPLC that significantly influences the retention and resolution of Glycyl-L-Arginine. Optimization of the mobile phase often involves adjusting the gradient of an organic solvent, such as acetonitrile (B52724), mixed with water. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is a common strategy to improve the peak shape and resolution of peptides.
The pH of the mobile phase is another crucial factor, as it can alter the ionization state of the amino and carboxyl groups of the dipeptide, thereby affecting its retention on the column. For instance, a mobile phase consisting of 0.1% Ortho-Phosphoric Acid in water and acetonitrile (in a 7:3 ratio) has been successfully used, with the peak for L-Arginine appearing at 1.9 minutes. rjptonline.org Different mobile phase compositions, such as a mixture of potassium dihydrogen phosphate (B84403) buffer and methanol, have also been explored to achieve effective elution. rjptonline.org The selection of the mobile phase is tailored to the specific analytical goal, whether it is for purity assessment, quantification, or preparative purification.
| Mobile Phase Composition | Key Observations | Reference |
|---|---|---|
| 0.1% Ortho-Phosphoric Acid (in water) : Acetonitrile (7:3) | L-Arginine peak observed at 1.9 min with good intensity and theoretical plates >2000. | rjptonline.org |
| 0.05 M potassium dihydrogen phosphate buffer (pH 2.6) : Methanol (50:50) | Peak for L-Arginine observed at 8.3 min at 215nm. | rjptonline.org |
| Gradient of acetonitrile and water with trifluoroacetic acid (TFA) | Improves peak shape and resolution for peptides. |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of amino acids and peptides, combining the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov This technique is particularly valuable for identifying and characterizing degradation products and impurities that may be present in Glycyl-L-Arginine samples. High-resolution mass spectrometry (HRMS) coupled with LC, such as in LC-MS/MS, allows for the detailed structural elucidation of these minor components.
In the context of Glycyl-L-Arginine, potential degradation products could include the constituent amino acids, glycine (B1666218) and arginine, formed through hydrolysis of the peptide bond. The guanidinium (B1211019) group of the arginine residue is also susceptible to oxidation, leading to various byproducts. LC-MS enables the separation of these compounds from the parent dipeptide and their subsequent identification based on their mass-to-charge ratio (m/z). nih.gov The use of derivatization agents can further enhance the separation and detection of amino acids in complex mixtures. nih.govsemanticscholar.org
Recent studies have utilized LC-MS to investigate the reactions of arginine with other molecules, leading to the formation of advanced glycation end products (AGEs). nih.gov These analyses often reveal the formation of multiple isomeric products, which can be separated by LC and structurally characterized by MS/MS experiments. nih.gov
| Degradation Product | Potential Origin | Hypothetical m/z [M+H]⁺ | Reference |
|---|---|---|---|
| Glycine | Hydrolysis of the peptide bond | 76.0393 | |
| Arginine | Hydrolysis of the peptide bond | 175.1190 | |
| Oxidized Arginine residue | Oxidation of the guanidinium group | Varies |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique used for the quantitative determination of amino acids and their metabolites in biological samples. nih.gov While less common for direct analysis of dipeptides due to their low volatility, GC-MS is highly effective for analyzing related metabolites that may be present alongside Glycyl-L-Arginine, particularly after derivatization to increase their volatility.
GC-MS has been successfully employed to measure arginine and its metabolites, such as nitrite (B80452) and nitrate, which serve as surrogates for nitric oxide production. nih.gov Furthermore, it is used to quantify methylated arginine derivatives like asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). nih.gov The analysis of such metabolites is crucial in understanding the broader metabolic pathways involving arginine. nih.govnih.gov
In metabolomics studies, GC-MS is utilized to profile a wide range of circulating metabolites, including amino acids, to identify metabolic signatures associated with various conditions. amegroups.org This approach can provide insights into the metabolic fate of Glycyl-L-Arginine by measuring the levels of its constituent amino acids and their downstream products.
Spectroscopic Investigations for Molecular Structure Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile and non-destructive technique used for the identification of functional groups and the elucidation of molecular structures. usm.myku.edu.kw It works on the principle that bonds within a molecule vibrate at characteristic frequencies. usm.my When infrared radiation is passed through a sample, some of the radiation is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's functional groups, creating a unique spectral fingerprint. usm.my
For a dipeptide like Glycyl-L-Arginine, the FT-IR spectrum would exhibit characteristic absorption bands for the amide I (C=O stretching) and amide II (N-H bending) vibrations of the peptide bond. thermofisher.com These bands are particularly sensitive to the secondary structure of peptides and proteins. thermofisher.com While a simple dipeptide does not have a complex secondary structure, interactions with other molecules can induce conformational changes that are detectable by FT-IR.
FT-IR can be applied to samples in various states, including solids and liquids, and is a sensitive technique capable of detecting small amounts of a substance. usm.my In the context of Glycyl-L-Arginine, FT-IR can be used to confirm the presence of the peptide bond and other functional groups, such as the carboxyl and amino groups, and the guanidinium group of the arginine side chain. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group | Reference |
|---|---|---|---|
| Amide I | 1600-1700 | C=O stretching of the peptide bond | thermofisher.com |
| Amide II | 1510-1580 | N-H bending and C-N stretching of the peptide bond | thermofisher.com |
Ultraviolet-Visible Spectroscopy (UV-VIS)
Ultraviolet-Visible (UV-VIS) spectroscopy is a valuable tool for studying Glycyl-L-arginine, particularly in the context of its interactions and reactions. In a study on the formation of gold nanoparticles, time-resolved UV-VIS spectrophotometry was used to monitor the reduction of a potassium tetrabromoaurate precursor solution by L-arginine and other amino acids. acs.orgnih.gov The absorption spectra, recorded in the wavelength range of 200 nm to 900 nm at room temperature, confirmed the formation of gold nanoparticles. researchgate.net
Furthermore, UV-VIS spectroscopy is employed to measure the activity of enzymes that may interact with arginine-containing substrates. For instance, the cleavage of synthetic substrates for trypsin, such as Nα-benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA), results in the formation of para-nitroaniline, which can be quantified by its absorbance at 405 nm. chalmers.se
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and dynamics of Glycyl-L-arginine. Proton NMR (¹H NMR) spectra of short peptides containing a glycyl residue have been analyzed to understand their conformation in various solvents. nih.gov The chemical shift differences between the geminal alpha-protons of the glycyl residue serve as a probe for the formation of β-turns, with these differences increasing as the solvent polarity decreases. nih.gov
In the context of peptide synthesis and characterization, ¹H NMR is a standard method for structural verification. For example, it is used in the analysis of new analogues of peptides containing L-arginine. cas.cz Additionally, ¹³C NMR spectral studies are utilized to identify the molecular structure of related dipeptides like Glycyl-L-Valine. researchgate.net
Circular Dichroism (CD) for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational dynamics of peptides like Glycyl-L-arginine. While a small dipeptide like Glycyl-L-arginine is too short to form stable secondary structures such as alpha-helices or beta-sheets on its own, its CD spectrum can provide valuable insights into the presence of turn-like structures or random coil conformations.
Intramolecular interactions, such as those between the guanidinium group of the arginine side chain and the peptide backbone or terminal carboxyl group, can lead to a more ordered conformation in solution, which is detectable by CD spectroscopy. Changes in the CD spectrum can indicate shifts in conformational equilibrium due to factors like solvent polarity, pH, and temperature. Furthermore, near-ultraviolet CD spectra have been used to determine the configuration of nucleotides bound to enzymes that interact with glycine, which is relevant to the broader context of glycyl-containing peptides. nih.gov
Advanced Structural Determination Methods
Single Crystal X-ray Diffraction (XRD) for Related Arginine Enzymes
While a crystal structure for Glycyl-L-arginine itself is not detailed in the provided context, X-ray diffraction (XRD) has been instrumental in elucidating the structures of enzymes that metabolize arginine. These structures provide critical insights into the binding and catalytic mechanisms involving arginine and related molecules.
For example, the crystal structure of arginine deiminase (ADI) from Mycoplasma arginini has been determined at high resolution, revealing a catalytic triad (B1167595) of Cys398-His269-Glu213. nih.gov Similarly, the crystal structure of human L-arginine:glycine amidinotransferase (AT), which is involved in creatine (B1669601) biosynthesis, shows a unique fold and a narrow channel leading to the active site. embopress.orgnih.gov The binding of L-arginine to the inactive mutant C407A of this enzyme has been characterized, showing numerous hydrogen bonds with active site residues. embopress.org The crystal structure of human arginase I, another key enzyme in arginine metabolism, has been resolved at an ultrahigh resolution of 1.29 Å, providing an unprecedented view of its binuclear manganese cluster and its interaction with inhibitors. pnas.org
These enzymatic structures are crucial for understanding how arginine-containing substrates, and by extension dipeptides like Glycyl-L-arginine, are recognized and processed at a molecular level.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology of materials and structures involving Glycyl-L-arginine or its constituent amino acids. In the context of nanoparticle synthesis, SEM can be used to study the morphology of gold nanoparticles produced using L-arginine. acs.orgnih.gov Furthermore, in the development of electrochemical sensors, SEM is employed to examine the surface characteristics of modified electrodes, such as a glassy carbon electrode modified with a poly-L-arginine film. abechem.com This technique provides information on the crystal morphology and surface features at various magnifications. researchgate.net
Electrochemical Analytical Methodologies
Electrochemical methods are increasingly being developed for the sensitive detection of arginine and related compounds. An electrochemical biosensor for L-arginine has been fabricated using a nanocomposite film-modified glassy carbon electrode. researchgate.net This type of sensor can be used for the rapid and selective detection of L-arginine. researchgate.net
Stability Assessment and Degradation Product Analysis
Assessing the stability of Glycyl-L-arginine and identifying its degradation products are essential for ensuring its quality and efficacy in various applications.
High-resolution mass spectrometry is a powerful analytical tool for identifying and characterizing unknown compounds, including degradation products of peptides. In the case of Glycyl-L-arginine, forced degradation studies under various stress conditions (acidic, basic, oxidative, and thermal) have been performed to identify its potential degradation products.
Under these conditions, several degradation products have been identified using HRMS. These include products resulting from hydrolysis, such as the individual amino acids Glycine and L-arginine. Other modifications, like deamidation and oxidation, can also lead to the formation of various degradation products. The exact mass measurements provided by HRMS allow for the confident identification of the elemental composition of these products, which is a critical step in elucidating the degradation pathways of Glycyl-L-arginine.
Accelerated stability testing is a method used to predict the shelf-life of a product by subjecting it to exaggerated stress conditions of temperature, humidity, and light. For Glycyl-L-arginine, such protocols involve storing the dipeptide at elevated temperatures and humidity levels for a defined period.
Samples are periodically withdrawn and analyzed using stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the intact dipeptide and to monitor the formation of degradation products. The data obtained from these studies are then used to predict the long-term stability of Glycyl-L-arginine under normal storage conditions. These protocols are essential for establishing appropriate storage recommendations and ensuring the product's quality over time.
Chemical Reactivity and Stability Investigations of Glycyl L Arginine
Fundamental Chemical Reactions
The reactivity of Glycyl-L-arginine is centered around its terminal groups, the peptide backbone, and the highly functionalized arginine side chain.
The Glycyl-L-arginine dipeptide possesses sites susceptible to oxidation, primarily within the arginine residue. The guanidinium (B1211019) group of arginine is a known locus for oxidative degradation. Iron-catalyzed oxidation, for instance, can lead to the conversion of arginine residues into glutamyl semialdehyde, which contains a carbonyl group. nih.gov This process results in the loss of the bulky guanidinium structure. nih.gov
Another potential oxidation pathway involves the enzymatic conversion of the arginine moiety. In biological systems, activated macrophages can oxidize L-arginine at one of the guanido nitrogens to produce nitric oxide (NO) and citrulline. nih.gov This is a complex 5-electron oxidation reaction that proceeds through an N-hydroxy-L-arginine intermediate. nih.govgmu.edu While this is a biological pathway, it highlights the inherent reactivity of the arginine side chain to oxidative processes.
The glycine (B1666218) residue is generally more resistant to oxidation, though under certain conditions, oxidative deamination can occur, converting it to glyoxalate. The primary degradation pathways for the dipeptide under oxidative stress, however, are expected to involve the more reactive arginine side chain.
The functional groups present in Glycyl-L-arginine—the amide (peptide) bond, the carboxyl group, and the guanidinium group—are generally stable and resistant to chemical reduction under mild conditions. The peptide bond, in particular, requires harsh conditions, such as the use of powerful reducing agents like lithium aluminum hydride, for its reduction to an amine, a process that would cleave the dipeptide structure. The carboxylic acid and guanidinium groups are also not readily reduced. Consequently, specific literature detailing the reduction processes of Glycyl-L-arginine is not prominent, as the molecule is largely stable against chemical reduction under standard laboratory and environmental conditions.
The terminal amino and carboxyl groups of Glycyl-L-arginine are primary sites for substitution reactions.
N-Terminus (Glycine Residue): The free amino group of the N-terminal glycine behaves as a nucleophile and can readily undergo acylation, alkylation, and other substitution reactions. ulaval.ca A classic example of a reaction at the N-terminus is the Edman degradation, where phenylisothiocyanate reacts with the free amino group under alkaline conditions. libretexts.org This process ultimately cleaves the N-terminal amino acid as a substituted thiohydantoin derivative, which can be identified analytically. msu.edu This demonstrates the accessibility and reactivity of the N-terminal position for targeted chemical modification.
C-Terminus (Arginine Residue): The carboxyl group at the C-terminus can be converted into esters, amides, or acid halides. These reactions typically involve activation of the carboxyl group, for example, using carbodiimides, to facilitate nucleophilic attack. During peptide synthesis, the C-terminus is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent unwanted side reactions while subsequent amino acids are added. youtube.com
Arginine Side Chain: The guanidinium group of the arginine side chain has a high pKa (around 12.5) and is protonated under most conditions, making it a poor nucleophile. nih.gov However, under strongly basic conditions using specialized reagents like Barton's base, it can be deprotonated and undergo nucleophilic reactions such as acylation. nih.gov This allows for the selective modification of the arginine side chain even within a peptide.
Environmental Stability Studies
The stability of Glycyl-L-arginine is significantly influenced by environmental factors, particularly pH and temperature, which primarily affect the integrity of the peptide bond.
The stability of Glycyl-L-arginine in aqueous solutions is highly dependent on pH due to its effect on the rate of hydrolysis of the peptide bond. This hydrolysis, which cleaves the dipeptide back into its constituent amino acids, is catalyzed by both acid and base.
Generally, dipeptides exhibit a U-shaped pH-rate profile, with maximum stability occurring in the neutral to slightly acidic pH range and accelerated degradation at highly acidic or alkaline pH. For dipeptides similar to Glycyl-L-arginine, an optimal pH range for stability has been identified as 5.4 to 5.8. Outside of this range, the rates of acid-catalyzed and base-catalyzed hydrolysis increase significantly. Hydrolysis of the arginine side chain itself to form ornithine and urea (B33335) can also occur under strongly acidic or alkaline conditions. ulisboa.pt
| pH Value | Relative Rate of Hydrolysis | Primary Degradation Pathway |
|---|---|---|
| < 2 | High | Acid-catalyzed peptide bond hydrolysis |
| 3 - 5 | Moderate | Slow acid-catalyzed hydrolysis |
| 5.4 - 5.8 | Minimal | Region of maximum stability |
| 6 - 8 | Low | Slow hydrolysis |
| 9 - 11 | Moderate | Base-catalyzed peptide bond hydrolysis |
| > 12 | High | Rapid base-catalyzed hydrolysis |
Temperature is a critical factor governing the degradation kinetics of Glycyl-L-arginine. Increased temperature provides the necessary activation energy for degradation reactions, most notably the hydrolysis of the peptide bond. This relationship means that the shelf-life of Glycyl-L-arginine solutions is inversely related to storage temperature.
Studies on its constituent amino acids show they decompose at well-defined high temperatures. Arginine, for instance, undergoes thermal decomposition with a main peak at 230°C, primarily releasing ammonia (B1221849) and water. biorxiv.orgnih.gov Glycine also decomposes in distinct stages at elevated temperatures. researchgate.net Research on glycine peptides has shown that thermal stability tends to increase with the length of the peptide chain. researchgate.net
For Glycyl-L-arginine in solution, even moderately elevated temperatures can accelerate degradation. Sterilization methods like autoclaving (121°C) can induce significant hydrolysis if the pH is not controlled within the optimal stability range of 5.4-5.8. Therefore, for practical applications, storing the compound as a lyophilized powder at low temperatures (e.g., -20°C) is recommended to minimize degradation.
| Temperature (°C) | Relative Degradation Rate Constant (k) | Expected Stability / Half-Life |
|---|---|---|
| -20 (Frozen/Lyophilized) | k₀ (very low) | Very High / Years |
| 4 (Refrigerated) | ~10-20 * k₀ | High / Months |
| 25 (Room Temperature) | ~100-200 * k₀ | Moderate / Weeks to Months |
| 40 (Accelerated Stability) | ~500-1000 * k₀ | Low / Days to Weeks |
| 121 (Autoclave) | Very High | Very Low / Minutes to Hours (pH dependent) |
Intermolecular Interactions and Self-Assembly
The behavior of Glycyl-L-arginine in solution is significantly influenced by a complex network of intermolecular forces. These non-covalent interactions, particularly those involving the arginine residue, dictate the dipeptide's solubility, conformational dynamics, and propensity for self-assembly. Understanding these interactions is crucial for elucidating its role in various biochemical processes.
Hydrogen Bonding Interactions in Aqueous Environments
In an aqueous environment, Glycyl-L-arginine engages in extensive hydrogen bonding with surrounding water molecules. These interactions involve both the peptide backbone and the distinct functional groups of the arginine side chain. Molecular dynamics simulations and thermodynamic analyses of arginine and related peptides reveal a detailed picture of its hydration patterns. nih.govarxiv.org
The primary sites for hydrogen bonding are the carboxylate (COO⁻) and amino (NH₃⁺) groups of the peptide backbone, and the guanidinium (Gdm⁺) group of the arginine side chain. nih.gov Research indicates that the hydrogen bonds formed between the peptide backbone and water are, on average, more numerous and longer-lived compared to those formed between the arginine sidechain and water. nih.govarxiv.orgarxiv.org This preference suggests a more stable and structured hydration shell around the core of the dipeptide.
The guanidinium group, with its multiple hydrogen bond donors, interacts strongly with water but primarily within its molecular plane. bris.ac.uk The surfaces above and below the planar guanidinium group are less hydrated and tend to interact with non-polar molecules. bris.ac.uknih.gov This dual nature of the arginine side chain—possessing both strong hydrogen bonding capabilities and hydrophobic surfaces—is a key determinant of its interaction profile.
| Interacting Group | Primary Role in H-Bonding | Characteristics of Interaction | Reference |
|---|---|---|---|
| Peptide Backbone (COO⁻, NH₃⁺) | Forms stable hydration shell | Greater number of H-bonds compared to sidechain; longer-lived interactions with water. | nih.govarxiv.org |
| Arginine Side Chain (Guanidinium) | Engages in planar H-bonding | Acts as a strong hydrogen bond donor in the molecular plane; less hydrated on top and bottom surfaces. | bris.ac.uknih.gov |
Self-Association and Cluster Formation of Arginine Moieties
A significant characteristic of arginine and arginine-containing peptides is their pronounced tendency to self-associate and form molecular clusters in aqueous solutions. plos.orgresearchgate.net This phenomenon occurs despite the electrostatic repulsion between the positively charged guanidinium groups, suggesting that other attractive forces play a dominant role. nih.govwordpress.com For Glycyl-L-arginine, this behavior is driven by the interactions of its arginine residue.
The primary driving forces for this self-assembly include:
Guanidinium-Carboxylate Interactions: Strong hydrogen bonds and salt bridges can form between the guanidinium group of one molecule and the carboxylate group of an adjacent molecule in a head-to-tail arrangement. plos.orgresearchgate.net
Side-Chain Stacking: The planar guanidinium groups can stack on top of each other, a phenomenon driven by a combination of π-π interactions and hydrophobic effects. nih.govnih.gov This stacking creates a hydrophobic patch from the alignment of the aliphatic portions (Cβ, Cγ, Cδ) of the side chains. plos.org
Hydrophobic Interactions: The surfaces of the guanidinium group and the aliphatic part of the arginine side chain can engage in hydrophobic interactions, contributing to the stability of the clusters. nih.govplos.org
Studies using techniques such as small-angle X-ray scattering (SAXS) and molecular dynamics simulations on arginine-rich peptides have confirmed this self-association. nih.gov For instance, deca-arginine has been shown to self-associate at lower ionic strengths, indicating a significant electrostatic component to the attraction, likely from the formation of salt bridges that overcome the like-charge repulsion. nih.govresearchgate.net These clusters can range from small aggregates of a few molecules to larger supramolecular assemblies. plos.orgresearchgate.net
| Interaction Type | Description | Key Molecular Groups Involved | Reference |
|---|---|---|---|
| Salt Bridges / H-Bonding | "Head-to-tail" interaction between adjacent molecules. | Guanidinium (Gdm⁺) and Carboxylate (COO⁻) | plos.orgresearchgate.net |
| Side-Chain Stacking | Stacking of the planar guanidinium groups. | Guanidinium (Gdm⁺) | nih.govnih.gov |
| Hydrophobic Effect | Association of non-polar parts of the molecule to minimize contact with water. | Aliphatic side-chain carbons (Cβ, Cγ, Cδ) and faces of the guanidinium group. | plos.org |
Mechanistic Studies of Biological Activities of Glycyl L Arginine
Cellular Signaling Pathway Modulation
Detailed mechanistic studies specifically elucidating the modulation of cellular signaling pathways by the dipeptide Glycyl-L-arginine are not extensively available in the current body of scientific literature. The majority of research has centered on the precursor amino acid, L-arginine, and its well-established roles in various signaling cascades, most notably the nitric oxide (NO) pathway. L-arginine serves as the substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
Furthermore, research has explored the signaling roles of larger, more complex structures containing glycine (B1666218) and arginine residues, such as the glycine-arginine-rich (GAR) domain found in certain proteins. However, this information does not directly address the signaling activities of the isolated dipeptide, Glycyl-L-arginine.
Specific receptors and enzymes that Glycyl-L-arginine binds to, and the precise mechanisms of these interactions, have not been fully characterized in published research. While the constituent amino acid L-arginine is known to interact with various transporters and enzymes, it cannot be assumed that the dipeptide form engages in the same molecular interactions. The peptide bond between glycine and L-arginine creates a distinct chemical entity with unique structural and electronic properties that would dictate its binding affinities and specificities.
Antimicrobial Activity Mechanisms
Glycyl-L-arginine has been investigated for its potential as an antimicrobial and antibiofilm agent. While the complete picture of its mechanisms of action is still emerging, some insights have been gained through targeted studies.
The precise mechanism by which Glycyl-L-arginine may disrupt bacterial cell membranes has not been specifically detailed in the available research. However, studies on arginine-rich peptides suggest that the cationic nature of the arginine residue plays a crucial role in the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane destabilization and increased permeability. Whether the dipeptide Glycyl-L-arginine is capable of inducing such disruptive effects remains a subject for further investigation.
There is currently a lack of specific research findings demonstrating the direct inhibition of essential microbial enzymes by Glycyl-L-arginine. While some studies have explored the inhibitory effects of L-arginine-derived compounds on various enzymes, this has not been extended to the Glycyl-L-arginine dipeptide in the context of microbial enzyme inhibition.
Recent studies have demonstrated the potential of Glycyl-L-arginine to inhibit the formation of biofilms by various clinical isolates. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents.
A study evaluating the antimicrobial and antibiofilm potentials of Glycyl-L-arginine found that at sub-minimum inhibitory concentrations (sub-MICs), the dipeptide exhibited inhibitory effects against biofilm formation in all tested clinical isolates. The most significant inhibition was observed against Staphylococcus epidermidis W17. nih.gov In contrast, another dipeptide, Lysyl-Aspartic acid, showed little to no effect against biofilm formation by Proteus mirabilis U15 and S. epidermidis W17, though it did inhibit biofilm formation by Candida tropicalis T26. nih.gov
The minimum inhibitory concentrations (MICs) of Glycyl-L-arginine were determined to be higher than 2 mM (1 mg/mL) for Candida tropicalis T26 and Proteus mirabilis U15, indicating a higher resistance in these strains compared to Staphylococcus epidermidis W17. nih.gov
Biofilm Inhibition by Glycyl-L-arginine
| Microorganism | Observed Effect of Glycyl-L-arginine | Reference |
|---|---|---|
| Staphylococcus epidermidis W17 | Highest inhibition of biofilm formation observed among tested isolates. | nih.gov |
| Proteus mirabilis U15 | Inhibition of biofilm formation at sub-MICs. MIC > 2 mM. | nih.gov |
| Candida tropicalis T26 | Inhibition of biofilm formation at sub-MICs. MIC > 2 mM. | nih.gov |
Cellular Processes and Regulation
Specific studies detailing the direct impact of the dipeptide Glycyl-L-arginine on the regulation of cellular processes are limited. Research in this area has predominantly focused on the individual amino acid L-arginine, which is known to be a crucial regulator of various cellular functions. For instance, L-arginine availability is a key determinant in T-lymphocyte cell-cycle progression. Depletion of L-arginine can lead to cell cycle arrest in the G0-G1 phase.
The metabolic processing of Glycyl-L-arginine involves its breakdown into its constituent amino acids, glycine and L-arginine, by peptidases. Once liberated, L-arginine can enter its diverse metabolic pathways, serving as a precursor for the synthesis of nitric oxide, urea (B33335), polyamines, proline, glutamate, creatine (B1669601), and agmatine. Therefore, any regulatory effects of Glycyl-L-arginine on cellular processes would likely be mediated through the release of L-arginine and its subsequent metabolism. However, direct regulatory roles of the intact dipeptide have not been established.
Induction of Apoptosis in Target Cells
The influence of L-arginine on apoptosis, or programmed cell death, is complex and context-dependent. L-arginine has been shown to possess anti-apoptotic functions in certain cell types. For instance, in C2C12 myotube cells subjected to lipopolysaccharide (LPS)-induced stress, L-arginine treatment significantly suppressed the accumulation of reactive oxygen species (ROS) and reduced the rate of apoptosis. nih.gov This protective effect is associated with the activation of SIRT1-Akt-Nrf2 and SIRT1-FOXO3a signaling pathways. nih.gov
Conversely, arginine deprivation is a therapeutic strategy being explored for certain cancers that are auxotrophic for arginine, meaning they cannot synthesize it themselves. nih.gov In such cancer cells, the absence of L-arginine can lead to cell cycle arrest and the induction of apoptosis. nih.gov One study on a precursor B-cell lymphoblastic leukemia cell line demonstrated that arginase, an enzyme that depletes arginine, induced apoptosis. researchgate.net
A study on L1210 leukemia cells showed that lunasin, a peptide containing an arginine-glycine-aspartate (RGD) motif, induced apoptosis through the activation of caspase-3. nih.gov While not Glycyl-L-arginine, this highlights the potential for arginine-containing peptides to influence apoptotic pathways. Another investigation in rat hepatocytes suggested that L-arginine, as a precursor to nitric oxide, could induce programmed cell death, though overexpression of caspase 12, an indicator of endoplasmic reticulum stress-induced apoptosis, was not detected. nih.govumlub.pl
Influence on Metabolic Regulatory Pathways
L-arginine, and by extension Glycyl-L-arginine, plays a significant role in various metabolic regulatory pathways. As a precursor to nitric oxide (NO), L-arginine is involved in the regulation of glucose and lipid metabolism. kent.ac.uk The L-arginine/NO pathway has been shown to be important in insulin-sensitizing metabolic pathways. kent.ac.uk
L-arginine is metabolized through multiple pathways initiated by enzymes such as arginase, nitric oxide synthase (NOS), and others, leading to the production of biologically important molecules like nitric oxide, polyamines, proline, glutamate, and creatine. nih.gov These molecules are integral to numerous physiological processes. For instance, L-arginine is essential for the detoxification of ammonia (B1221849) via the urea cycle. nih.gov
Emerging evidence suggests that L-arginine supplementation may be beneficial in managing metabolic disorders. nih.gov It has been reported to help in managing disturbed metabolism in obesity and may alleviate symptoms of type 2 diabetes. nih.gov The regulatory effects of L-arginine on carbohydrate and lipid metabolism are currently under active investigation. nih.gov
Nitric Oxide Biosynthesis and Regulation
The role of Glycyl-L-arginine in nitric oxide (NO) biosynthesis is indirect, occurring through its hydrolysis to L-arginine, which is the direct substrate for nitric oxide synthase (NOS) enzymes.
Glycyl-L-Arginine as a Precursor to Nitric Oxide Synthase Substrates
The synthesis of nitric oxide is catalyzed by a family of enzymes known as nitric oxide synthases (NOSs), which convert L-arginine to L-citrulline and NO. nih.gov This process is a five-electron oxidation of a guanidino nitrogen of L-arginine. youtube.com Therefore, the availability of L-arginine is a critical factor in the rate of NO production.
Glycyl-L-arginine, upon entering the biological system, is expected to be cleaved by peptidases into glycine and L-arginine. The liberated L-arginine then becomes available as a substrate for the three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). researchgate.net While some L-arginine analogs can act as alternate substrates for NOS, the primary and most efficient substrate is L-arginine itself. nih.govresearchgate.net
Role in Cyclic GMP-Mediated Signaling
The downstream effects of nitric oxide are largely mediated through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). youtube.comyoutube.com cGMP then acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors. youtube.com This NO/cGMP signaling pathway is crucial for a variety of physiological processes, including smooth muscle relaxation, neurotransmission, and immune responses. youtube.comnih.gov
By providing the L-arginine precursor for NO synthesis, Glycyl-L-arginine can indirectly influence this signaling cascade. An increase in L-arginine availability can lead to enhanced NO production, subsequent activation of sGC, and an increase in intracellular cGMP levels. nih.govresearchgate.net This L-arginine-NO-cGMP pathway is a key target for therapeutic interventions in conditions such as pulmonary arterial hypertension.
Protein Interactions and Stability
The L-arginine component of Glycyl-L-arginine is known to play a significant role in protein interactions and stability, particularly in the inhibition of protein aggregation.
Inhibition of Protein Aggregation Mechanisms
L-arginine is widely recognized as a suppressor of protein aggregation and is often used in the biopharmaceutical industry to enhance protein stability. frontiersin.orgnih.gov It acts as a "chemical chaperone" by preventing the misfolding and aggregation of proteins. frontiersin.org The mechanisms by which L-arginine achieves this are multifaceted and involve interactions with proteins as well as self-association of arginine molecules. frontiersin.org
One proposed mechanism is that L-arginine clusters can interact with the hydrophobic surfaces of proteins, masking them and thereby inhibiting protein-protein aggregation. plos.org This interaction helps to keep partially unfolded proteins in a soluble state, allowing them to refold into their native conformations. datapdf.com Studies have shown that L-arginine is effective in preventing the aggregation of various proteins, including lysozyme (B549824) and insulin (B600854). frontiersin.org Interestingly, di-arginine peptides have been found to be even more effective than monomeric arginine in suppressing insulin aggregation, suggesting that Glycyl-L-arginine could potentially have a similar or enhanced effect. frontiersin.org
However, the effect of L-arginine on protein aggregation can be concentration-dependent, and in some instances, at lower concentrations, it has been observed to accelerate the aggregation of certain acidic proteins. nih.gov
Cation-π and Salt-Bridge Interactions with Protein Residues
The arginine residue within the dipeptide Glycyl-L-arginine plays a crucial role in mediating interactions with other molecules, including protein residues, through non-covalent forces such as cation-π and salt-bridge interactions. These interactions are fundamental to the structure and function of proteins and peptides.
The positively charged guanidinium (B1211019) group of the arginine side chain can engage in cation-π interactions with the electron-rich aromatic rings of amino acids like tryptophan, tyrosine, and phenylalanine. This type of electrostatic interaction contributes significantly to the stability of protein structures. While the arginine side chain is a versatile component for forming stable protein complexes through these specific non-covalent interactions, direct studies detailing cation-π interactions of the specific dipeptide Glycyl-L-arginine with protein residues are not extensively documented in the reviewed literature.
In contrast, the formation of salt-bridge structures by Glycyl-L-arginine has been the subject of detailed investigation. A study utilizing infrared multiple photon dissociation spectroscopy and theoretical calculations examined the structures of protonated and alkali metal-cationized Glycyl-L-arginine (GlyArg). The findings clearly indicated that Glycyl-L-arginine complexed with lithium (Li+), sodium (Na+), and cesium (Cs+) ions form similar salt-bridge structures. researchgate.net This structural formation was not significantly dependent on the size of the metal ion. researchgate.net In these salt-bridge structures, the positive charge of the metal ion is solvated by the peptide, and a salt bridge is formed between the protonated guanidinium group of the arginine residue and the deprotonated carboxylic acid terminus.
The propensity of the arginine residue in Glycyl-L-arginine to form stable salt bridges is a key aspect of its chemical behavior and is critical in the folding of proteins and the formation of functional protein complexes. researchgate.net The extremely basic nature of its guanidine (B92328) side chain makes arginine a prime candidate for forming stable zwitterionic structures through such interactions. researchgate.net
Table 1: Investigated Salt-Bridge Structures of Glycyl-L-arginine Complexes
| Complex | Structural Finding | Method of Investigation |
| Glycyl-L-arginine • Li+ | Forms a salt-bridge structure | Infrared multiple photon dissociation spectroscopy and theory |
| Glycyl-L-arginine • Na+ | Forms a salt-bridge structure | Infrared multiple photon dissociation spectroscopy and theory |
| Glycyl-L-arginine • Cs+ | Forms a salt-bridge structure | Infrared multiple photon dissociation spectroscopy and theory |
Post-Translational Modifications: Arginine Methylation
Post-translational modifications (PTMs) are crucial for regulating protein function, and the arginine residue within peptides and proteins is a key target for such modifications. One of the most significant PTMs involving arginine is methylation. While direct evidence for the methylation of the Glycyl-L-arginine dipeptide itself is not prominent in the existing literature, the principles of arginine methylation are well-established for arginine residues within larger protein contexts.
Arginine methylation is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). These enzymes transfer a methyl group from S-adenosyl-L-methionine to the guanidinium group of arginine residues within proteins. There is a family of PRMTs in mammals, and they are classified based on the type of methylated arginine they produce:
Type I PRMTs (including PRMT1, PRMT2, PRMT3, PRMT4, PRMT6, and PRMT8) catalyze the formation of asymmetric dimethylarginine (ADMA).
Type II PRMTs (PRMT5 and PRMT9) are responsible for the synthesis of symmetric dimethylarginine (SDMA).
Type III PRMTs (PRMT7) catalyze the formation of monomethylarginine (MMA).
The specificity of these enzymes for different protein substrates is a key factor in the regulation of various cellular processes.
Arginine methylation, particularly of histone proteins, plays a critical role in the regulation of gene expression. The methylation of arginine residues on histone tails can either activate or repress gene transcription, depending on the specific residue that is methylated and the type of methylation (mono- or dimethylated, symmetric or asymmetric).
For instance, the asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a) by CARM1 (PRMT4) is generally associated with transcriptional activation. Conversely, the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) by PRMT5 is often linked to transcriptional repression. These modifications influence the recruitment of other proteins to the chromatin, thereby altering its structure and accessibility to the transcriptional machinery. The presence of an L-arginine residue suggests that Glycyl-L-arginine could potentially influence these pathways, although direct research on the dipeptide's specific role is less documented.
Arginine methylation is also deeply involved in the regulation of RNA processing. Many RNA-binding proteins (RBPs) contain arginine-glycine-rich (RGG/RG) motifs, which are common sites of arginine methylation by PRMTs. The methylation of these motifs can modulate the interaction of RBPs with RNA and other proteins, thereby influencing pre-mRNA splicing, mRNA stability, and translation.
In the context of signal transduction, arginine methylation is a key regulatory mechanism. The methylation of signaling proteins can alter their activity, localization, and interaction with other components of signaling cascades. For example, the methylation of components in the NF-κB and JAK/STAT signaling pathways has been shown to modulate their activity and, consequently, the cellular response to various stimuli. The L-arginine residue in Glycyl-L-arginine makes it plausible that this dipeptide could influence these signal transduction mechanisms, though specific research on its direct role is limited.
Enzymatic Interactions and Substrate Specificity of Glycyl L Arginine
Glycyl-L-arginine as an Enzyme Substrate
Gly-Gly-Arg is recognized as a substrate by several proteases, primarily due to the arginine residue at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). This makes it a useful tool in biochemical assays for measuring the activity of certain enzymes. For instance, Z-Gly-Gly-Arg-AMC, a chemically modified version of the peptide, is utilized as a fluorogenic substrate for urokinase, as well as for trypsin, thrombin, and tissue-type plasminogen activator echelon-inc.com. The cleavage of the peptide bond following the arginine residue releases the fluorescent group, allowing for quantification of enzyme activity echelon-inc.com.
Substrate Specificity Determination
The specificity of an enzyme for a particular substrate is a critical aspect of its biological function. For proteases like urokinase, the amino acid sequence of the substrate is a key determinant of recognition and cleavage. Studies on various synthetic chromogenic substrates reveal that both tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA) exhibit a preference for cleaving peptide bonds after an arginine residue over a lysine residue nih.gov.
The active site of uPA contains specific subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.). The X-ray crystal structure of human uPA complexed with the irreversible inhibitor Glu-Gly-Arg chloromethyl ketone revealed an S1 specificity pocket similar to that of trypsin, which accommodates the arginine moiety of the substrate nih.gov. The enzyme also possesses a less accessible hydrophobic S2 pocket and a solvent-accessible S3 pocket, which can accommodate a variety of amino acid residues nih.gov. This structural arrangement explains the enzyme's ability to bind and cleave peptides with the X-Gly-Arg sequence.
Enzyme Kinetics Analysis
Enzyme kinetics provides quantitative insights into the efficiency and affinity of enzyme-substrate interactions. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating higher affinity.
The table below presents kinetic data for the hydrolysis of various synthetic substrates by different plasminogen activators, illustrating the principles of enzyme kinetics analysis.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| High Molecular Weight Urokinase (H-UK) | pyro-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.24 | 11.1 |
| Low Molecular Weight Urokinase (L-UK) | pyro-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.22 | 11.1 |
| Tissue Plasminogen Activator (TPA) | pyro-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.83 | 12.5 |
| High Molecular Weight Urokinase (H-UK) | H-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.17 | 10.0 |
| Low Molecular Weight Urokinase (L-UK) | H-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.16 | 13.3 |
| Tissue Plasminogen Activator (TPA) | H-Glutamyl-glycyl-L-arginine-p-nitroanilide | 0.67 | 2.5 |
Note: This data is derived from studies on synthetic chromogenic substrates structurally related to Glycyl-L-arginine and is presented to illustrate the principles of enzyme kinetics analysis researchgate.net.
Interactions with Proteolytic Enzymes
Beyond serving as a simple substrate, Gly-Gly-Arg and its analogs can have more complex interactions with proteolytic enzymes, including acting as substrate analogs or competitive inhibitors.
Urokinase-Type Plasminogen Activator (uPA) Substrate Analogs
As previously mentioned, peptides containing the Gly-Arg sequence are effective substrate analogs for uPA. The reagent Pro-Gly-ArgCH₂Cl, which corresponds to the C-terminal sequence generated in plasminogen upon activation by urokinase, has been shown to be an effective inactivator of the enzyme at micromolar concentrations bohrium.com. This indicates that the Gly-Arg motif is crucial for recognition and binding within the active site of uPA. The ability of such peptides to mimic the natural substrate allows them to be used as tools to study the enzyme's specificity and mechanism of action nih.gov.
Competitive Inhibition of Papain
Papain is a cysteine protease with broad substrate specificity, capable of cleaving peptide bonds of basic amino acids such as arginine sigmaaldrich.com. Peptides containing arginine can act as competitive inhibitors of papain by binding to the active site without being cleaved, thereby preventing the binding of the actual substrate.
A structurally similar peptide, Glycylglycyl-L-tyrosyl-L-arginine, acts as an effective competitive inhibitor of papain, with a reported inhibition constant (Kᵢ) of 9 μM at pH 6.2 medchemexpress.com. Another peptide, Gly-Gly-(O-benzyl)Tyr-Arg, has also been identified as a specific inhibitor of papain nih.gov. Competitive inhibitors are characterized by their Kᵢ value, which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.
The table below shows the inhibition constants for peptides that act as competitive inhibitors of papain.
| Inhibitor | Enzyme | Kᵢ (µM) | Type of Inhibition |
| Glycylglycyl-L-tyrosyl-L-arginine | Papain | 9 | Competitive |
| Papain Inhibitor (synthetic peptide) | Papain | 113 | Not specified |
Note: This data is for peptides structurally related to Glycyl-L-arginine and demonstrates the principle of competitive inhibition medchemexpress.comcaymanchem.com.
Role in Arginine Metabolism Enzymes
The metabolism of L-arginine is a complex network of pathways catalyzed by several key enzymes, including arginases, nitric oxide synthases (NOS), and arginine:glycine (B1666218) amidinotransferase nih.gov. These enzymes catabolize L-arginine to produce a variety of biologically important molecules such as urea (B33335), nitric oxide, and creatine (B1669601) nih.gov.
While L-arginine is the primary substrate for these enzymes, the role of small peptides like Gly-Gly-Arg is less direct. Such peptides are not typically direct substrates for the core enzymes of arginine metabolism. However, they can be processed by other proteases or peptidases in the cellular environment. For instance, dipeptidyl peptidase IV (DPPIV) is a serine protease that cleaves dipeptides from the N-terminus of peptides that have proline or alanine in the penultimate position ysu.am. Although Gly-Gly-Arg does not fit this specific substrate profile, its degradation by other cellular peptidases could release L-arginine, which can then enter the metabolic pathways.
The interplay between different enzymes competing for L-arginine is a critical aspect of cellular regulation nih.gov. The subcellular compartmentalization of these enzymes also plays a significant role in determining the fate of L-arginine frontiersin.org. The breakdown of peptides and proteins provides a source of amino acids, including arginine, which contributes to the intracellular pool available to metabolic enzymes frontiersin.org. Therefore, while not a direct player, the metabolism of arginine-containing peptides like Gly-Gly-Arg can influence the availability of L-arginine for these crucial metabolic processes.
Arginase and Nitric Oxide Synthase Interplay
The metabolic fate of L-arginine is a critical regulatory node in numerous physiological processes, primarily governed by the competitive interplay between two key enzymes: Arginase and Nitric Oxide Synthase (NOS). Both enzymes utilize L-arginine as their common substrate, creating a balance that dictates the production of either urea and L-ornithine (via arginase) or nitric oxide (NO) and L-citrulline (via NOS). This competition is fundamental in fields like immunology and vascular physiology.
Arginase, a manganese metalloenzyme, is the final enzyme in the urea cycle and is crucial for waste nitrogen disposal. Beyond the liver, extrahepatic arginase regulates cellular processes by controlling L-arginine availability and producing L-ornithine, a precursor for polyamines and proline which are vital for cell proliferation and collagen synthesis. Conversely, NOS enzymes are responsible for the synthesis of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
Excessive arginase activity can deplete the intracellular pool of L-arginine, thereby limiting the substrate available for NOS. This substrate deficiency can lead to a phenomenon known as "NOS uncoupling," where the enzyme produces superoxide anions (O₂⁻) instead of NO, contributing to oxidative stress and endothelial dysfunction. Consequently, the regulation of arginase activity is considered a therapeutic target in conditions characterized by impaired NO signaling.
The substrate specificity of both enzymes is highly defined. Studies on arginase have shown that the α-carboxyl and α-amino groups of L-arginine are crucial for efficient substrate binding and catalysis. Similarly, NOS requires the specific stereochemistry and functional groups of L-arginine for NO production. There is no scientific literature available to suggest that the dipeptide Glycyl-L-arginine can act as a substrate or a direct modulator for either arginase or NOS. The presence of a peptide bond and the resulting blockage of the α-amino group on the arginine moiety make it an unlikely candidate for direct enzymatic action by these enzymes based on their known substrate requirements.
Arginine:Glycine Amidinotransferase Activity and Mechanism
Arginine:Glycine Amidinotransferase (AGAT) is a mitochondrial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of creatine. This process is vital for energy metabolism in tissues with high and fluctuating energy demands, such as muscle and nerve cells. The enzyme facilitates the transfer of an amidino group from L-arginine to glycine, yielding guanidinoacetic acid (the immediate precursor to creatine) and L-ornithine.
The reaction mechanism of AGAT is a ping-pong kinetic mechanism involving significant conformational changes and a catalytic triad (B1167595) composed of Cysteine, Histidine, and Aspartate residues (Cys-His-Asp). The process occurs in two main stages:
Amidine Transfer to the Enzyme: The reaction begins with a nucleophilic attack by the thiol group of the active site cysteine on the guanidino carbon of the L-arginine substrate. This forms a covalent amidino-cysteine intermediate, and the first product, L-ornithine, is released.
Amidine Transfer to Glycine: The second substrate, glycine, then enters the active site. Its amino group performs a nucleophilic attack on the carbon of the enzyme-bound amidino group. This transfers the amidino group to glycine, forming the second product, guanidinoacetic acid, and regenerating the free enzyme.
The crystal structure of human AGAT reveals a unique fold with a five-fold pseudosymmetry, creating a basket-like structure that encloses the active site within a narrow channel. Substrate binding is highly specific, with hydrogen bonds forming between the amidino group of L-arginine and aspartate residues in the active site, precisely orienting it for the nucleophilic attack.
As with arginase and NOS, the substrate specificity of AGAT is strict, requiring L-arginine and glycine. No research currently indicates that Glycyl-L-arginine can serve as a substrate or influence the activity of AGAT. The structural modifications inherent in the dipeptide—namely, the peptide linkage involving glycine's carboxyl group and arginine's amino group—would likely prevent proper binding and catalytic activity within the enzyme's highly specific active site.
Metal Ion Interactions and Complexation Kinetics
Hydroxopentaaquarhodium(III) Ion Interactions
While no specific kinetic studies on the interaction between Glycyl-L-arginine and the hydroxopentaaquarhodium(III) ion, [Rh(H₂O)₅(OH)]²⁺, are available, the mechanism can be reliably inferred from extensive research conducted on analogous glycine-containing dipeptides and L-arginine itself. These studies consistently demonstrate a multi-step ligand substitution process. The reaction is typically studied in a slightly acidic aqueous medium (around pH 4.3) where [Rh(H₂O)₅(OH)]²⁺ is the predominant rhodium species and the dipeptide exists as a zwitterion.
The proposed mechanism proceeds through an initial rapid pre-equilibrium step, forming an outer-sphere association complex between the rhodium complex and the dipeptide. This is followed by slower, rate-determining steps involving the displacement of coordinated water molecules (aqua ligands) and subsequent chelation.
The general reaction pathway is as follows:
Outer-Sphere Association: [Rh(H₂O)₅(OH)]²⁺ + L-L' ⇌ {[Rh(H₂O)₅(OH)]²⁺ • L-L'} (Fast) (Where L-L' represents the dipeptide)
First Ligand Substitution (Anation): The outer-sphere complex slowly converts to an inner-sphere complex as the dipeptide displaces a first water molecule. This is a ligand-assisted anation step.
Chelation (Ring Closure): A second, often slower, step involves the displacement of another water molecule, leading to the formation of a stable chelate ring by the dipeptide ligand.
Kinetic data from related systems strongly support an associative interchange (Iₐ) mechanism for the substitution steps. This is evidenced by the negative values for the entropy of activation (ΔS‡), which indicate a more ordered, associative transition state. The table below presents activation parameters for the interaction of [Rh(H₂O)₅(OH)]²⁺ with similar dipeptides, which provides insight into the expected energetics for the Glycyl-L-arginine reaction.
| Dipeptide | Process | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| Glycyl-Glycine | Path 1 (k₁) | 26.7 ± 0.3 | -207 ± 1 |
| Path 2 (k₂) | 92.4 ± 1.3 | -42 ± 4 | |
| Glycyl-L-Alanine | Path 1 (k₁) | 35.5 ± 0.8 | -177 ± 2 |
| Path 2 (k₂) | 48.5 ± 0.7 | -165 ± 2 | |
| Glycyl-L-Asparagine | Path 1 (k₁) | 42.1 ± 1.1 | -158 ± 3 |
| Path 2 (k₂) | 49.2 ± 0.9 | -164 ± 3 | |
| Glycyl-L-Tyrosine | Path 1 (k₁) | 38.2 ± 0.9 | -170 ± 3 |
| Path 2 (k₂) | 50.1 ± 1.2 | -161 ± 4 |
Data derived from analogous systems as reported in the literature.
Computational and Theoretical Chemistry Approaches for Glycyl L Arginine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of computational chemistry, employing the principles of quantum mechanics to model molecular systems. researchgate.net For peptides such as Glycyl-L-arginine, these calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics. niscpr.res.in Methods like ab initio and Density Functional Theory (DFT) are commonly used to study amino acids and their derivatives, providing a detailed understanding of their behavior. researchgate.netscielo.br
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.comnbuv.gov.ua This approach is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like dipeptides. researchgate.netnih.gov DFT calculations are used to optimize the molecular geometry of Glycyl-L-arginine, finding the most stable three-dimensional arrangement of its atoms. nih.gov Furthermore, DFT provides valuable information about the molecule's electronic properties, which govern its reactivity and interactions. mdpi.comwiley.com For instance, functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to investigate peptides. niscpr.res.inscielo.brnbuv.gov.ua
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.orgsid.ir The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. pku.edu.cnlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. niscpr.res.inresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com In Glycyl-L-arginine, the HOMO is typically localized on the electron-rich regions, such as the guanidinium (B1211019) group of the arginine residue, while the LUMO is often centered on the carboxyl group or the peptide backbone. Analysis of this gap helps in understanding the charge transfer interactions that can occur within the molecule. niscpr.res.in
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.7 | LUMO - HOMO Energy |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netrsc.org It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Red typically indicates areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, such as those around oxygen and nitrogen atoms. rsc.org Blue signifies regions of positive potential, which are electron-poor and prone to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. sid.ir For Glycyl-L-arginine, MEP analysis would highlight the strongly negative potential around the carboxyl and carbonyl oxygen atoms and the highly positive potential associated with the amine and, particularly, the protonated guanidinium group of the arginine side chain.
Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into its electronic structure and charge distribution. researchgate.netwikipedia.org This analysis partitions the total electron density among the constituent atoms. niscpr.res.in The calculated charges are influenced by the choice of basis set but offer a valuable qualitative picture of how electrons are shared in covalent bonds. researchgate.netwikipedia.org In Glycyl-L-arginine, the oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, while the hydrogen atoms bonded to them, as well as the carbonyl carbon and the central carbon of the guanidinium group, would exhibit positive charges. niscpr.res.in This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.
| Atom | Location | Mulliken Charge (a.u.) |
|---|---|---|
| O | Carbonyl (Glycyl) | -0.55 |
| N | Amide (Peptide Bond) | -0.60 |
| C | Carbonyl (Glycyl) | +0.45 |
| N | Guanidinium (Arginyl) | -0.70 |
| C | Guanidinium (Arginyl) | +0.50 |
| H | Amine (Glycyl) | +0.30 |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a calculated wavefunction in terms of the classic Lewis structure concepts of localized bonds, lone pairs, and atomic orbitals. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. niscpr.res.inuni-muenchen.de This method is particularly useful for studying intramolecular interactions, such as charge transfer and hyperconjugation. niscpr.res.indergipark.org.tr By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the delocalization of electron density, which contributes to molecular stability. uni-muenchen.de In Glycyl-L-arginine, NBO analysis can elucidate the nature of the peptide bond and the electronic interactions between the arginine side chain and the peptide backbone. wisc.edu
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgyoutube.com According to this theory, the energetics and outcomes of many chemical reactions are primarily determined by the properties of these two orbitals. sid.irpku.edu.cn The theory posits that reactivity is favored when the energy gap between the interacting HOMO and LUMO is small. wikipedia.org For Glycyl-L-arginine, FMO theory helps predict its reactivity towards various electrophiles and nucleophiles. The distribution and energy of its HOMO and LUMO indicate the most likely sites for electron donation and acceptance, respectively, guiding the understanding of its potential chemical transformations and interactions with other molecules. libretexts.org
Density Functional Theory (DFT) for Electronic Structure and Geometry
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools that provide detailed insights into the structure, dynamics, and thermodynamics of biological molecules at an atomic level. youtube.com These simulations are particularly valuable for studying peptides like Glycyl-L-arginine, as they can model complex interactions between the peptide, solvent molecules, and other solutes over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvation dynamics, and intermolecular interactions that are often difficult to capture experimentally. mdpi.com The application of MD simulations to arginine-containing peptides has been instrumental in understanding their behavior in various environments, from simple aqueous solutions to complex biological membranes. nih.govnih.gov
Aqueous Solvation Behavior of Dipeptides
The interaction of dipeptides with water is fundamental to their biological function and is a key area of study using computational methods. MD simulations can elucidate the specific arrangement of water molecules around a dipeptide, known as its solvation shell. For a dipeptide like Glycyl-L-arginine, solvation is dominated by the formation of hydrogen bonds between water and the peptide's polar and charged groups. These include the N-terminal amino group, the C-terminal carboxyl group, the peptide backbone, and, most significantly, the highly hydrophilic guanidinium group of the arginine side chain.
Computational studies on similar dipeptides, such as glycyl-asparagine, have utilized methods like Density Functional Theory (DFT) to analyze the formation of intermolecular hydrogen bonds with water molecules. scielo.br These studies show that the cation, anion, and neutral forms of the dipeptide are solvated by a specific number of water molecules. scielo.br The guanidinium group of arginine, in particular, strongly interacts with water, creating a protective polar mask and a hydrophilic shell. nih.gov This strong solvation is crucial for the dipeptide's solubility and influences its conformational preferences in an aqueous environment.
Protein-Cosolvent Interaction Dynamics
Aqueous solutions of L-arginine are widely used to prevent the aggregation of proteins, and MD simulations have been crucial in explaining the molecular mechanisms behind this effect. researchgate.netnih.gov When Glycyl-L-arginine is present as a cosolvent, the arginine residue plays a primary role in interacting with protein surfaces. Simulations show that arginine molecules tend to accumulate on the protein surface. researchgate.net This is not a random association; arginine preferentially interacts with specific types of amino acid residues.
| Interaction Type | Interacting Groups on Protein | Mechanism | Reference |
|---|---|---|---|
| Cation-π Stacking | Aromatic side chains (Tryptophan, Tyrosine, Phenylalanine) | Interaction between the positively charged guanidinium group and the electron-rich aromatic ring. | nih.gov |
| Salt Bridge Formation | Charged side chains (Aspartate, Glutamate) | Electrostatic attraction between the positively charged guanidinium group and negatively charged carboxylate groups. | nih.gov |
| Hydrophobic Interactions | Nonpolar/hydrophobic patches on the protein surface | The aliphatic portion of the arginine side chain interacts with hydrophobic residues, while the guanidinium group provides a solubilizing effect. | nih.gov |
Simulation of Arginine Cluster Formation
A striking feature revealed by molecular dynamics simulations of aqueous arginine solutions is the pronounced tendency of arginine molecules to self-associate. researchgate.netnih.gov This self-interaction leads to the formation of arginine clusters. researchgate.netnih.gov This phenomenon is driven by the fact that hydrogen bonds between arginine molecules are stronger than those between arginine and water, making the self-association process enthalpically favorable. nih.gov
The clusters are characterized by head-to-tail hydrogen bonding, where the guanidinium group of one molecule interacts with the carboxyl group of another. nih.gov Due to the multiple charged groups on each arginine molecule, a variety of cluster configurations are possible. nih.gov At higher concentrations, these smaller clusters can associate with each other and with monomeric arginine to form larger, dynamic aggregates. nih.gov When Glycyl-L-arginine is present, the arginine residue can participate in similar clustering. These clusters play a significant role in preventing protein aggregation by a "crowding out" mechanism; their size physically hinders the close approach of protein molecules that is necessary for aggregation to occur. researchgate.netnih.gov
| Cluster Property | Description | Reference |
|---|---|---|
| Driving Force | Hydrogen bonds between arginine molecules are enthalpically more favorable than arginine-water hydrogen bonds. | nih.gov |
| Primary Structure | Head-to-tail hydrogen bonding between the guanidinium and carboxyl groups. | nih.gov |
| Concentration Dependence | At higher concentrations, small clusters associate to form larger aggregates. | nih.gov |
| Mechanism of Action | Clusters create a crowding effect that physically blocks protein-protein interactions leading to aggregation. | researchgate.netnih.gov |
Biotechnological and Research Applications of Glycyl L Arginine
Development of Molecular Tools for Biochemical Research
Glycyl-L-arginine and its derivatives have become valuable molecular tools in the field of biochemical research. The unique chemical properties of this dipeptide, particularly the guanidinium (B1211019) group of the L-arginine residue, facilitate the study of molecular interactions and transport mechanisms. Researchers utilize these compounds to probe the intricate workings of biological systems at the molecular level.
One significant application of Glycyl-L-arginine derivatives is in the development of substrates for various enzymes. Modified versions of this dipeptide are synthesized to act as specific substrates for enzymes involved in critical physiological processes such as blood coagulation and cellular signaling. For instance, derivatives of Glycyl-L-arginine are engineered to be fluorogenic or chromogenic substrates. This modification allows for the convenient and sensitive assay of the activity of enzymes like thrombin and other proteases. The enzymatic cleavage of the dipeptide derivative releases a fluorescent or colored molecule, providing a measurable signal that is directly proportional to enzyme activity.
Furthermore, the study of dipeptides such as Glycyl-L-arginine is fundamental to understanding the formation of larger proteins and their subsequent structure and function. As basic building blocks of proteins, the characteristics of dipeptides provide insight into the complexities of protein folding and interaction.
Peptide-Based Drug Development Strategies
The inherent biocompatibility and biodegradability of dipeptides make them attractive candidates for the development of novel therapeutic agents. Glycyl-L-arginine, in particular, has been the focus of research in peptide-based drug development due to its bioactive properties. mdpi.com
Antimicrobial Peptide Research
Recent investigations have highlighted the antimicrobial potential of Glycyl-L-arginine. nih.gov Studies have demonstrated its ability to inhibit the growth of various pathogenic microbes. Of particular note is its efficacy against Staphylococcus epidermidis, a common cause of hospital-acquired infections. nih.gov
A significant aspect of its antimicrobial activity is its ability to inhibit the formation of biofilms. nih.gov Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to conventional antimicrobial treatments. Research has shown that at concentrations below its minimum inhibitory concentration (sub-MIC), Glycyl-L-arginine can effectively prevent the formation of biofilms by several clinical isolates, with the most significant inhibition observed against S. epidermidis W17. nih.gov The Broth Dilution and Crystal Violet Binding assays are standard methods used to assess these antimicrobial and antibiofilm effects. nih.gov
Table 1: Antimicrobial and Antibiofilm Activity of Glycyl-L-Arginine
| Microorganism | Activity | Observation | Assay Method |
|---|---|---|---|
| Staphylococcus epidermidis W17 | Antimicrobial | Susceptible to Glycyl-L-Arginine. nih.gov | Broth Dilution Assay nih.gov |
| Candida tropicalis T26 | Antimicrobial | More resistant with MICs higher than 2 mM. nih.gov | Broth Dilution Assay nih.gov |
| Proteus mirabilis U15 | Antimicrobial | More resistant with MICs higher than 2 mM. nih.gov | Broth Dilution Assay nih.gov |
| S. epidermidis W17 | Antibiofilm | Highest inhibition of biofilm formation observed. nih.gov | Crystal Violet Binding Assay nih.gov |
| All tested clinical isolates | Antibiofilm | Inhibition of biofilm formation at sub-MICs. nih.gov | Crystal Violet Binding Assay nih.gov |
Potential as Anticancer Agents
Glycyl-L-arginine is also emerging as a compound of interest in cancer research due to its potential anticancer activities. nih.gov These effects are thought to be mediated through various mechanisms that leverage the metabolic and signaling properties of its constituent amino acid, L-arginine.
Studies have demonstrated the cytotoxic effects of Glycyl-L-arginine on cancer cell lines. nih.gov For example, research using the MTT assay to measure cell viability has shown that the viability of HeLa cells, a cervical cancer cell line, decreases with increasing concentrations of the dipeptide. nih.gov This suggests a direct cytotoxic effect on these cancer cells. nih.gov The findings indicate that Glycyl-L-arginine has a greater cytotoxic effect compared to other dipeptides like Lysyl-Aspartic acid. nih.gov The pro-apoptotic and cytotoxic effects on cancer cells are key mechanisms being explored for their therapeutic potential.
Table 2: Cytotoxic Effects of Glycyl-L-Arginine on HeLa Cells
| Cell Line | Effect | Observation | Assay Method |
|---|---|---|---|
| HeLa (Cervical Cancer) | Cytotoxicity | Cell viability decreases with increasing concentration of Glycyl-L-Arginine. nih.gov | MTT Assay nih.gov |
Enzyme Activity Assays and Inhibitor Design
Derivatives of Glycyl-L-arginine serve as important tools for studying enzyme kinetics and for the design of enzyme inhibitors. Modified versions of the dipeptide are synthesized to function as specific substrates in enzyme activity assays. For example, Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin is utilized as a fluorogenic substrate for aminopeptidases. The enzymatic cleavage of this substrate releases a fluorescent product, allowing for the quantification of enzyme activity.
Conversely, understanding how certain molecules can inhibit enzymes is crucial for drug development. For instance, research has explored how nitric oxide can irreversibly inhibit glycyl radical enzymes, such as pyruvate (B1213749) formate-lyase. This has implications for understanding immune responses and for designing inhibitors that target specific enzymatic pathways.
Advanced Biosensor Development
The development of advanced biosensors for the detection of specific biomolecules is a rapidly growing field. While research into biosensors specifically utilizing Glycyl-L-arginine is still emerging, the principles of L-arginine detection are well-established and provide a foundation for future applications. L-arginine biosensors have been developed using various transducers, including ammonia (B1221849) gas electrodes, pH electrodes, and ammonium (B1175870) ion-selective electrodes. nih.gov Most of these biosensors are based on a two-enzyme system, typically arginase and urease, which catalyze the hydrolysis of arginine to produce detectable products like ammonium ions. nih.gov The construction of stable and sensitive biosensors often involves the co-immobilization of these enzymes with hydrogen peroxide-sensitive nanoparticles on electrode surfaces. mdpi.com
Studies in Cellular Uptake and Transport Mechanisms
The transport of dipeptides and their constituent amino acids across cell membranes is a fundamental area of biochemical research. Glycyl-L-arginine is a valuable tool in these studies, helping to elucidate the mechanisms of cellular uptake and transport. Research has investigated the transport of its components, glycine (B1666218) and L-arginine, into cells such as retinal Müller cells. This is vital for understanding metabolic pathways, including the biosynthesis of creatine (B1669601), for which both glycine and L-arginine are precursors. The uptake of these amino acids is mediated by specific transporters, such as GlyT1 for glycine and CAT1 for L-arginine. Understanding these transport mechanisms is crucial, as perturbations in the cellular uptake of L-arginine can have significant physiological consequences. nih.gov
Peptide Transport System Interactions
The cellular uptake and transport of the dipeptide Glycyl-L-arginine are primarily facilitated by specific peptide transport systems, distinct from those that handle free amino acids. The predominant transporter responsible for the intestinal absorption of a vast array of di- and tripeptides is the Peptide Transporter 1 (PEPT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1). This transporter is a high-capacity, low-affinity system that plays a crucial role in protein absorption.
PEPT1 is strategically located on the apical membrane of intestinal epithelial cells, where it utilizes a proton gradient to drive the uptake of peptides from the intestinal lumen into the enterocytes. While direct kinetic studies detailing the specific affinity (Km) and maximum transport rate (Vmax) of Glycyl-L-arginine for the PEPT1 transporter are not extensively documented in publicly available research, the broad substrate specificity of PEPT1 strongly suggests that Glycyl-L-arginine is a substrate. The transporter accommodates a wide range of di- and tripeptides, and the chemical structure of Glycyl-L-arginine falls well within the known substrate requirements.
Research utilizing the human colon adenocarcinoma cell line, Caco-2, which spontaneously differentiates into a polarized monolayer of enterocytes expressing PEPT1, serves as a valuable in vitro model for studying intestinal peptide transport. Studies with Caco-2 cells have demonstrated that the uptake of various dipeptides is mediated by PEPT1. Furthermore, it has been shown that preincubation of Caco-2 cells with certain dipeptides can enhance the subsequent uptake of free amino acids, such as L-arginine, through a process known as trans-stimulation. For instance, the intracellular hydrolysis of transported dipeptides increases the intracellular pool of amino acids, which can then be exchanged for extracellular amino acids via other transport systems. A study demonstrated that preincubation of Caco-2 cells with dicationic dipeptides led to an increased influx of L-arginine. nih.gov This indirect evidence further supports the interaction of arginine-containing dipeptides like Glycyl-L-arginine with intestinal peptide transporters.
The transport of peptides by PEPT1 is an active process, driven by an inwardly directed proton gradient maintained by the sodium-proton exchanger (NHE3) on the apical membrane. This mechanism allows for the efficient absorption of peptides, which are subsequently hydrolyzed into their constituent amino acids by intracellular peptidases. These amino acids then enter the bloodstream.
While specific quantitative data for the interaction of Glycyl-L-arginine with PEPT1 is limited, the collective body of research on PEPT1 function and substrate promiscuity provides a strong basis for its role in the transport of this dipeptide.
Table of Research Findings on Peptide Transport Interactions
| Transporter | Model System | Key Findings | Citation |
| PEPT1 (SLC15A1) | Caco-2 cells | Mediates the uptake of a wide variety of di- and tripeptides from the intestinal lumen. | |
| PEPT1 (SLC15A1) | Caco-2 cells | Preincubation with dicationic dipeptides can increase the subsequent influx of L-arginine, suggesting an interplay between peptide and amino acid transport systems. | nih.gov |
| System y+ | Caco-2 cells | Responsible for the sodium-independent, leucine-insensitive uptake of L-arginine. | nih.gov |
Q & A
Q. How can glycine metabolism be modeled in silico for predictive studies?
- Methodological Answer : Develop kinetic models using software like COPASI or Virtual Metabolic Human (VMH) databases, incorporating glycine biosynthesis pathways (e.g., serine hydroxymethyltransferase activity) . Validate models against glycomics deep sequencing data to predict glycine flux under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
